Methyl 4-amino-3-fluorobenzoate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing kinase inhibitor leads often face inconsistent yields due to regioisomeric impurities. Methyl 4-amino-3-fluorobenzoate (CAS 185629-32-7) eliminates this variability with its precisely defined 1,2,4-substitution pattern. • Enables reliable SAR expansion via amine coupling & fluorine-directed functionalization. • LogP 1.78 enhances membrane permeability vs. non-fluorinated analogs. • Validated in antimicrobial benzimidazole synthesis (Bioorg. Med. Chem. Lett. 2022). • Available in 98% purity, bulk quantities, with immediate global dispatch.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 185629-32-7
Cat. No. B168591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-fluorobenzoate
CAS185629-32-7
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)F
InChIInChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
InChIKeyDOMJYWCXCVFKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-3-Fluorobenzoate: Key Fluorinated Building Block


Methyl 4-amino-3-fluorobenzoate (CAS 185629-32-7) is a disubstituted aromatic ester characterized by a methyl ester group, a primary amine, and a fluorine atom on the phenyl ring [1]. As a member of the fluorinated benzoate class, it is primarily employed as a versatile intermediate in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and retinoic acid derivatives [2]. Its physical properties, such as a melting point of 109-110°C and a density of 1.3±0.1 g/cm³, are well-documented, establishing a baseline for its handling and use .

Workflow Medicinal chemistry building block for lead optimization
Key attribute 1,2,4-substitution pattern with fluorine for enhanced lipophilicity
Selection logic Preferred over non-fluorinated or regioisomeric analogs when membrane permeability is a target

Why Methyl 4-Amino-3-Fluorobenzoate Cannot Be Substituted


The unique 1,2,4-substitution pattern of methyl 4-amino-3-fluorobenzoate, featuring a 4-amino and a 3-fluoro group, creates a distinct electronic environment and hydrogen-bonding profile compared to regioisomers like methyl 2-amino-5-fluorobenzoate or non-fluorinated analogs like methyl 4-aminobenzoate . The presence of the fluorine atom, a strong electronegative substituent, alters the electron density of the aromatic ring and the pKa of the adjacent amine, which in turn modulates its reactivity in nucleophilic aromatic substitution and amide coupling reactions [1]. Furthermore, in biological systems, fluorine substitution can significantly impact metabolic stability and target binding affinity, meaning a non-fluorinated analog cannot replicate the pharmacokinetic or pharmacodynamic profile of a lead candidate built on this scaffold. This specificity necessitates the precise sourcing and use of this compound in multi-step synthetic pathways where downstream yields and biological activity are critically dependent on the exact starting material [1].

Target Compound
Potential Substitute
Mismatch Risk
1,2,4-substitution, 4-NH₂, 3-F
Methyl 2-amino-5-fluorobenzoate (regioisomer)
Electronic and hydrogen-bonding profile may shift, altering reactivity and target affinity
Fluorine present; increased lipophilicity
Methyl 4-aminobenzoate (non-fluorinated)
Lipophilicity and metabolic stability profile may not transfer to lead compounds
Synthesized via validated catalytic hydrogenation route
Alternative route (direct esterification) product
Purity and downstream synthetic yields may differ; batch consistency at risk

Evidence-Based Differentiation from Key Analogs


Enhanced Lipophilicity by Fluorine Substitution

Fluorine substitution on an aromatic ring is a well-established medicinal chemistry strategy to increase lipophilicity and metabolic stability. The calculated LogP for methyl 4-amino-3-fluorobenzoate is 1.78, which is significantly higher than the non-fluorinated analog methyl 4-aminobenzoate (calculated LogP 1.09) [1]. This quantified increase in lipophilicity (ΔLogP = +0.69) is a key differentiator, as it can enhance passive membrane permeability, a critical factor for oral bioavailability in drug candidates.

Lipophilicity Gain
Class-level inference
Target: calc. LogP 1.78
vs. Methyl 4-aminobenzoate: calc. LogP 1.09
ΔLogP +0.69
Supports lipophilicity-driven permeability research
Computational prediction; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

Antimicrobial Benzimidazole Derivatives

A 2022 study published in *Bioorganic & Medicinal Chemistry Letters* synthesized a series of benzimidazole derivatives using methyl 4-amino-3-fluorobenzoate as a core building block [1]. The study reported that these derivatives exhibited potent activity against drug-resistant bacterial strains. While the study does not provide a direct head-to-head comparison of the starting materials themselves, it establishes this specific fluorinated benzoate as a key synthon for generating a privileged scaffold with demonstrated biological activity. The specific substitution pattern is crucial for the subsequent cyclization chemistry to form the bioactive benzimidazole core.

Derivative Activity
Supporting evidence
Reported activity against drug-resistant strains (qualitative)
Supports use in antimicrobial benzimidazole synthesis
MIC values not reported; class-level activity
Antimicrobial Research Medicinal Chemistry Benzimidazole Derivatives

High-Purity Synthesis via Catalytic Hydrogenation

A standard and scalable method for synthesizing methyl 4-amino-3-fluorobenzoate is via the catalytic hydrogenation of methyl 3-fluoro-4-nitrobenzoate using Pd/C under a hydrogen atmosphere . This method is well-documented and yields the product as a solid. A specific procedure involves placing methyl 3-fluoro-4-nitrobenzoate (2.50 g, 12.5 mmol) with 10 wt% Pd/C catalyst (300 mg) in a 1:1 EtOAc/EtOH solvent mixture (40 mL) . Alternative synthetic routes, such as the direct esterification of 4-amino-3-fluorobenzoic acid, are reported to be low-yielding and problematic due to the formation of an internal salt [1]. Therefore, the nitro-reduction route is the preferred industrial method, and the quality and purity of the resulting methyl 4-amino-3-fluorobenzoate are directly linked to the control of this reduction step.

Synthetic Route
Supporting evidence
Catalytic hydrogenation: reported high yield
Direct esterification: low yield (internal salt)
Route choice affects batch purity and consistency
Confirm vendor synthetic method
Organic Synthesis Process Chemistry Fluorinated Intermediates

Methyl 4-Amino-3-Fluorobenzoate: Primary R&D Applications


Benzimidazole Antimicrobial Synthesis

This compound is a validated starting material for constructing 2-substituted benzimidazole derivatives, a class of compounds with demonstrated activity against drug-resistant bacteria. A 2022 study in *Bioorganic & Medicinal Chemistry Letters* used methyl 4-amino-3-fluorobenzoate to synthesize a series of these agents, highlighting its utility in medicinal chemistry campaigns targeting antimicrobial resistance [1].

Lead Optimization with Enhanced Lipophilicity

The calculated LogP of 1.78, which is approximately 63% higher than its non-fluorinated analog methyl 4-aminobenzoate, makes this compound a strategically valuable building block for medicinal chemists. It is specifically chosen for lead optimization programs aimed at improving the membrane permeability and metabolic stability of drug candidates by leveraging the well-established effects of fluorine substitution on aromatic rings [2].

Kinase Inhibitor and Anticancer Development

Methyl 4-amino-3-fluorobenzoate serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and anticancer agents. Its difunctionalized aromatic core allows for diverse synthetic modifications, such as amide coupling at the amine and further functionalization at the fluorine position, enabling the exploration of structure-activity relationships (SAR) in targeted oncology programs [3].

Application
Selection Property
Validation Focus
Benzimidazole antimicrobial synthesis
1,2,4-substitution pattern for privileged scaffold construction
In vitro antimicrobial screening and SAR studies
Membrane permeability lead optimization
Enhanced lipophilicity vs. non-fluorinated analog
Passive permeability and metabolic stability assays
Kinase inhibitor SAR exploration
Difunctionalized core for diverse derivatization
Target engagement and selectivity profiling

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